N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-phenylethyl)oxalamide
Description
N1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-phenylethyl)oxalamide is an oxalamide derivative characterized by a hydroxy-methylthio-butyl chain and a chiral 1-phenylethyl substituent. The hydroxy and methylthio groups may enhance solubility and metabolic stability, while the phenylethyl moiety could influence target binding via aromatic interactions .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(13-7-5-4-6-8-13)18-15(20)14(19)17-11-16(2,21)9-10-22-3/h4-8,12,21H,9-11H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOIMUKINLULRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(CCSC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:
Formation of the Hydroxy-Methylthio Butyl Intermediate: This step involves the reaction of 2-methyl-4-(methylthio)butanol with appropriate reagents to introduce the hydroxy group.
Synthesis of the Phenylethyl Oxalamide: This involves the reaction of phenylethylamine with oxalyl chloride to form the oxalamide intermediate.
Coupling Reaction: The final step involves coupling the hydroxy-methylthio butyl intermediate with the phenylethyl oxalamide under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Tosylates or mesylates.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive molecules.
Industry
In the materials science industry, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism by which N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-phenylethyl)oxalamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The hydroxy and methylthio groups could play crucial roles in binding to the enzyme’s active site, while the phenylethyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
Several oxalamides in share structural motifs with the target compound:
- Compound 13 : Features a thiazolylmethyl group and chlorophenyl substituent. Its antiviral activity against HIV is attributed to the chlorophenyl moiety’s hydrophobic interactions with viral entry proteins. However, its synthesis yield (36%) and HPLC purity (90%) are lower than other analogues, suggesting synthetic challenges in stereochemical control .
- Compound 15 : Includes a pyrrolidinylmethyl group and hydroxyethyl-thiazole. The hydroxyethyl group may improve water solubility, but the stereoisomeric mixture (1:1) complicates pharmacological optimization .
Key Differences :
- The 1-phenylethyl group provides a chiral center absent in Compounds 13–15, which may enhance target specificity but require stereoselective synthesis.
Flavoring Agents: Umami Agonists
, and 9 highlight S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) , a flavoring oxalamide with regulatory approval (FEMA 4233). Its dimethoxybenzyl and pyridinylethyl groups enable umami receptor (hTAS1R1/hTAS1R3) activation. Unlike the target compound, S336 undergoes rapid hepatic metabolism without amide hydrolysis, ensuring safety in food applications .
Comparison Table :
Enzyme Inhibitors and Cytochrome P450 Targets
and describe oxalamides with aromatic and halogenated substituents:
- Compound 16 : Contains a 4-hydroxybenzoylphenyl group. Its dimerization (23%) during synthesis highlights stability challenges in polar environments .
- Compound 28 (N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) : Exhibits 64% yield and confirmed enzyme inhibition via fluorine-enhanced binding to cytochrome P450 4F11 .
Structural Insights :
- The target compound’s hydroxy group may mimic polar interactions seen in Compound 16’s hydroxybenzoyl moiety.
- Methylthio vs. halogens : While halogens (Cl, F) improve target affinity, methylthio could reduce toxicity risks associated with halogen metabolism.
Toxicological and Metabolic Profiles
and emphasize metabolic pathways of oxalamides:
- No. 1768 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Rapid hepatocyte metabolism without amide cleavage, suggesting esterase resistance .
- NOEL (No Observed Effect Level): 100 mg/kg bw/day for flavoring agents, providing safety margins >500 million for human exposure .
Implications for Target Compound :
- The hydroxy and methylthio groups may alter metabolic clearance compared to dimethoxy/pyridinyl analogues.
- If developed for pharmaceuticals, rigorous toxicology studies would be required, contrasting with flavoring agents’ low-exposure thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
